

Application Note: Comprehensive Characterization of 3-Chloro-2-phenylpropanoic Acid

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Compound of Interest

Compound Name: *3-Chloro-2-phenylpropanoic acid*

Cat. No.: *B14009523*

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Abstract

This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and comprehensive characterization of **3-Chloro-2-phenylpropanoic acid** ($C_9H_9ClO_2$). As a key intermediate in various synthetic pathways, rigorous verification of its identity and purity is paramount. This guide is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction: The Need for Rigorous Analysis

3-Chloro-2-phenylpropanoic acid is an organic compound featuring a carboxylic acid, a phenyl ring, and a chlorinated methyl group.^{[1][2]} Its utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents, necessitates unambiguous confirmation of its chemical structure and the quantification of any impurities. The presence of a chiral center and a reactive chloro-group further complicates its profile, making a multi-faceted analytical approach essential.

This application note details a suite of orthogonal analytical methods designed to provide a complete and validated characterization of the molecule. Each technique offers unique insights,

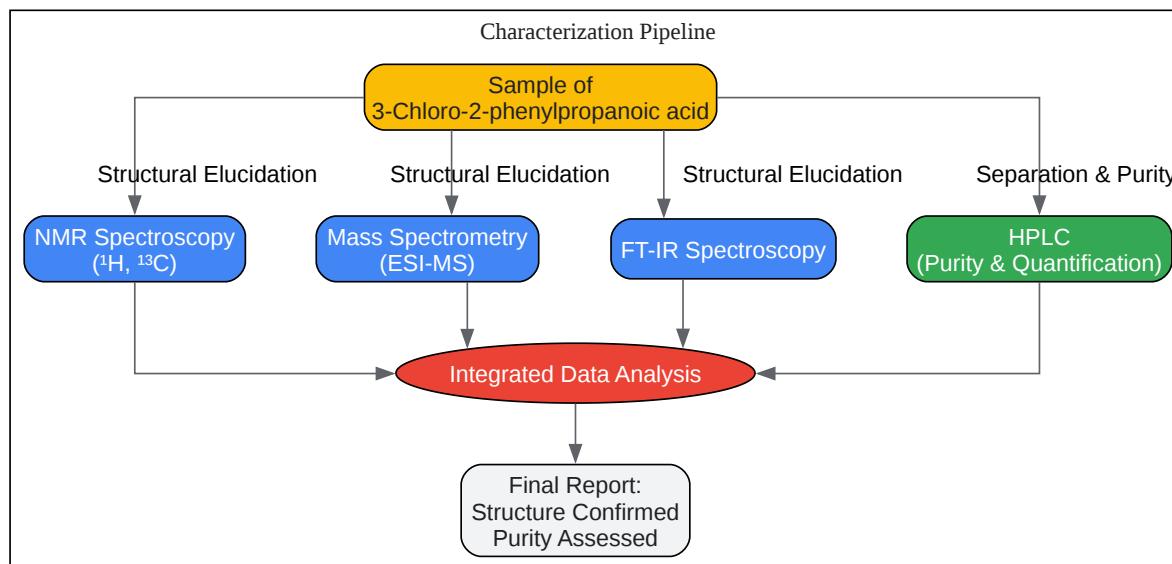
and when combined, they form a self-validating system for identity, structure, and purity.

Compound Profile: 3-Chloro-2-phenylpropanoic Acid

Property	Value	Source
Molecular Formula	C ₉ H ₉ ClO ₂	[1] [2]
Molecular Weight	184.62 g/mol	[1] [2]
Monoisotopic Mass	184.0291072 Da	[1] [2]
CAS Number	5441-69-0	[1] [2]

Analytical Workflow: An Integrated Approach

A robust characterization strategy relies on integrating data from multiple analytical techniques. No single method is sufficient. The workflow below illustrates a logical progression from initial structural confirmation to final purity assessment.



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Caption: Integrated workflow for the comprehensive analysis of **3-Chloro-2-phenylpropanoic acid**.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Principle: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct evidence of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expert Insight: The most critical diagnostic feature for **3-Chloro-2-phenylpropanoic acid** in MS is the chlorine isotope pattern. Chlorine exists naturally as two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in two distinct molecular ion peaks separated by 2

m/z units with a relative intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of a single chlorine atom in the molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.
- Ionization Mode: Operate in negative ion mode. The carboxylic acid will readily deprotonate to form the $[\text{M}-\text{H}]^-$ ion.
- Data Acquisition: Scan a mass range from m/z 50 to 500.

Expected Data

Ion	Calculated m/z ($[\text{M}-\text{H}]^-$)	Expected Isotopic Pattern
$[\text{C}_9\text{H}_8^{35}\text{ClO}_2]^-$	183.0218	~100% Relative Intensity (M peak)
$[\text{C}_9\text{H}_8^{37}\text{ClO}_2]^-$	185.0188	~32% Relative Intensity (M+2 peak)

The observation of high-resolution masses confirming the elemental formula within a 5 ppm mass accuracy, combined with the 3:1 M to M+2 isotopic signature, provides unequivocal evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Principle: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of ^1H (proton) and ^{13}C nuclei. Chemical shifts, signal integrations, and spin-spin coupling patterns reveal the connectivity of atoms, establishing the exact isomeric structure.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[\[3\]](#)
- ^1H NMR Acquisition:
 - Acquire data using a standard pulse program.
 - Set a spectral width of approximately 16 ppm.
 - Obtain at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse program.
 - Set a spectral width of approximately 220 ppm.
 - A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .

Expected Spectral Data

The diagram below correlates the structural features of the molecule with the expected NMR signals.

3-Chloro-2-phenylpropanoic acid Structure & NMR Correlation

Expected ^{13}C NMR Signals

~48 ppm (C-Cl)

~55 ppm (C-H)

~128-138 ppm (Aromatic C)

~175 ppm (C=O)

Expected ^1H NMR Signals

~3.8-4.0 ppm (m, 2H)

~4.2-4.4 ppm (dd, 1H)

~7.3-7.5 ppm (m, 5H)

~11-12 ppm (s, broad, 1H)

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Sources

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